molecular formula C16H20N4OS B4438192 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B4438192
M. Wt: 316.4 g/mol
InChI Key: XIIIESFJKVFPIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide, also known as PHT-427, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit potent anti-cancer properties and has been shown to be effective against a variety of cancer cell lines.

Mechanism of Action

2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide exerts its anti-cancer effects by inhibiting the activity of Akt. Akt is a protein kinase that plays a critical role in cell survival and proliferation. Activation of Akt promotes cell survival by inhibiting apoptosis, a form of programmed cell death. Inhibition of Akt activity leads to the induction of cell death in cancer cells. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has also been found to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation. Inhibition of NF-κB activity leads to the reduction of inflammation.
Biochemical and Physiological Effects:
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has been found to exhibit potent anti-cancer properties and has been shown to be effective against a variety of cancer cell lines. It has also been found to exhibit anti-inflammatory properties and has been shown to be effective in reducing inflammation in animal models of inflammatory diseases. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has been found to induce cell death in cancer cells by inhibiting the activity of Akt. It has also been found to reduce inflammation by inhibiting the activity of NF-κB.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its potent anti-cancer properties. It has been shown to be effective against a variety of cancer cell lines, making it a promising anti-cancer agent. Another advantage is its anti-inflammatory properties, which make it a useful tool for studying inflammation in animal models of inflammatory diseases. One limitation of using 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its potential toxicity. It has been found to exhibit some toxicity in animal studies, which may limit its use in clinical settings.

Future Directions

For research on 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide include further studies on its mechanism of action and its potential therapeutic applications. Studies on the toxicity of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide and its potential side effects will also be important in determining its suitability for clinical use. In addition, studies on the synergistic effects of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide with other anti-cancer agents may lead to the development of more effective cancer treatments. Finally, studies on the use of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide in combination with immunotherapy may lead to the development of more effective treatments for cancer and other inflammatory diseases.

Scientific Research Applications

2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the activity of Akt, a protein kinase that plays a critical role in cell survival and proliferation. Inhibition of Akt activity leads to the induction of cell death in cancer cells, making 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide a promising anti-cancer agent. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has also been found to exhibit anti-inflammatory properties and has been shown to be effective in reducing inflammation in animal models of inflammatory diseases.

properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS/c1-2-5-15-18-19-16(22-15)17-14(21)11-20-9-8-12-6-3-4-7-13(12)10-20/h3-4,6-7H,2,5,8-11H2,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIIESFJKVFPIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)CN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

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